3-Azageranylgeranyl diphosphate

Enzyme Inhibition Isoprenoid Biosynthesis GGPPS Pharmacology

3-Azageranylgeranyl diphosphate (3-AGDP; 3‑azaGGPP) is a synthetic aza‑analog of the natural isoprenoid geranylgeranyl diphosphate (GGPP). The compound features a nitrogen atom replacing the C‑3 carbon of GGPP, designed as a transition‑state mimic of the putative carbocation intermediate formed during the chain‑elongation reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS; EC 2.5.1.29).

Molecular Formula C19H37NO7P2
Molecular Weight 453.4 g/mol
CAS No. 150942-60-2
Cat. No. B1219722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azageranylgeranyl diphosphate
CAS150942-60-2
Synonyms3-azageranylgeranyl diphosphate
3-azageranylgeranyl diphosphate, ammonium salt
Molecular FormulaC19H37NO7P2
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)(O)OP(=O)(O)O)C)C)C
InChIInChI=1S/C19H37NO7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+
InChIKeyOEMBPHBKZPOPBN-NWLVNBMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azageranylgeranyl Diphosphate (CAS 150942-60-2): A Transition-State Analog Inhibitor of Geranylgeranyl Diphosphate Synthase for Targeted Isoprenoid Pathway Research


3-Azageranylgeranyl diphosphate (3-AGDP; 3‑azaGGPP) is a synthetic aza‑analog of the natural isoprenoid geranylgeranyl diphosphate (GGPP) . The compound features a nitrogen atom replacing the C‑3 carbon of GGPP, designed as a transition‑state mimic of the putative carbocation intermediate formed during the chain‑elongation reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS; EC 2.5.1.29) . 3‑AGDP acts as a potent, competitive, and highly specific inhibitor of GGPPS, the enzyme responsible for producing the C20 isoprenoid precursor essential for protein geranylgeranylation . Unlike nitrogen‑containing bisphosphonates that primarily target farnesyl diphosphate synthase (FDPS/FPPS), 3‑AGDP selectively inhibits GGPPS without significant off‑target activity against FDPS, enabling precise dissection of the geranylgeranylation branch of the isoprenoid pathway .

GGPPS-selective inhibition without measurable FDPS cross-activity
Transition-state analog designed for active-site target engagement
Validated in multi-enzyme tissue homogenates for geranylgeranylation studies

Why Generic Isoprenoid Diphosphate Analogs Cannot Substitute for 3-Azageranylgeranyl Diphosphate (CAS 150942-60-2) in GGPPS Inhibition


Isoprenoid diphosphate analogs and nitrogen‑containing bisphosphonates are not interchangeable with 3‑azageranylgeranyl diphosphate because their enzyme‑selectivity profiles are essentially inverted . The clinically used aminobisphosphonates—risedronate, ibandronate, pamidronate, and alendronate—exhibit nanomolar activity against farnesyl diphosphate synthase (FDPS/FPPS) but are weak GGPPS inhibitors (IC50 >80 µM) . Conversely, 3‑AGDP potently inhibits GGPPS (IC50 140 nM) while sparing FDPS entirely . Even within the azaprenyl diphosphate series, chain‑length variations profoundly alter potency: the optimal 20‑carbon chain of 3‑AGDP is approximately 5‑fold more active than the 15‑carbon analog 3‑azaFPP and ~1,500‑fold more active than the 10‑carbon analog 3‑azaGPP . Substituting 3‑AGDP with a generic prenyl synthase inhibitor therefore yields either the wrong enzyme target or a dramatic loss of GGPPS inhibitory activity, invalidating experiments that require specific, potent blockade of geranylgeranyl diphosphate biosynthesis.

Bisphosphonate enzyme selectivity is inverted
Nitrogen-containing bisphosphonates primarily inhibit FDPS, not GGPPS; using them for GGPPS blockade may confound farnesylation endpoints.
Chain-length mismatch reduces GGPPS potency markedly
Shorter azaprenyl analogs (C15 3-azaFPP, C10 3-azaGPP) exhibit substantially weaker GGPPS inhibition than the C20 3-AGDP, limiting direct substitution.

Quantitative Differentiation Evidence for 3-Azageranylgeranyl Diphosphate (CAS 150942-60-2) vs. Closest Analogs and In-Class Alternatives


GGPPS Inhibitory Potency (IC50): 3-AGDP vs. Nitrogen-Containing Bisphosphonates

In a head‑to‑head panel of 23 bisphosphonates and 6 azaprenyl diphosphates evaluated against human recombinant GGPPSase under identical assay conditions (pH 7.9, 37 °C), 3‑AGDP (compound 5) was the most potent inhibitor with an IC50 of 140 nM . By contrast, the nitrogen‑containing bisphosphonate risedronate (compound 27) exhibited negligible GGPPS inhibition (IC50 ≈ 350 µM), an approximately 2,500‑fold loss of potency relative to 3‑AGDP. Other clinical bisphosphonates—ibandronate (IC50 83 µM), pamidronate (IC50 180 µM), and alendronate (IC50 ≈ 440 µM)—were all 600‑ to 3,000‑fold weaker . These data demonstrate that 3‑AGDP provides a potency advantage of three orders of magnitude over bisphosphonates for GGPPS inhibition, making bisphosphonates unsuitable surrogates for experiments requiring robust GGPPS blockade.

GGPPS IC50 vs. Bisphosphonates
Head-to-head
3-AGDP IC50 0.14 µM
Risedronate ~350 µM
Ibandronate 83 µM
Pamidronate 180 µM
Supports selective GGPPS inhibitor choice; bisphosphonates unsuitable surrogates.
~2,500‑fold difference vs. risedronate; bisphosphonates at GGPPS-active doses would dominate FDPS.
Enzyme Inhibition Isoprenoid Biosynthesis GGPPS Pharmacology

Enzyme Selectivity: GGPPS-Specific Inhibition by 3-AGDP vs. Dual-Activity Bisphosphonates

The enzyme selectivity profile of 3‑AGDP is reversed relative to that of nitrogen‑containing bisphosphonates. Data from the 2002 J. Med. Chem. comparative study show that 3‑AGDP potently inhibits GGPPS (IC50 140 nM) but has no measurable activity against FDPS, whereas risedronate inhibits FDPS with an IC50 of ~10 nM but inhibits GGPPS only weakly (IC50 ≈ 350 µM) . This represents a >35,000‑fold selectivity inversion. Similarly, ibandronate inhibits FDPS at 20 nM but requires 83 µM for GGPPS . The 1992 foundational study by Sagami et al. further demonstrated that 3‑AGDP selectively inhibited rat liver GGPPS but not farnesyl diphosphate synthase even in complex tissue homogenates containing both enzymes, confirming that this selectivity is maintained in a physiologically relevant multi‑enzyme context . Thus, 3‑AGDP uniquely enables specific GGPPS chemical knockout without perturbing FDPS‑dependent farnesylation or sterol biosynthesis.

Enzyme Selectivity
Head-to-head
3-AGDP: GGPPS IC50 140 nM
FDPS no inhibition
Risedronate: FDPS IC50 ~10 nM
GGPPS ~350 µM
Enables specific GGPPS chemical knockout without disrupting farnesylation.
Selectivity inversion >35,000‑fold; confirmed in rat liver/brain homogenates.
Target Selectivity FDPS vs GGPPS Prenyltransferase Profiling

Binding Affinity (Ki): 3-AGDP vs. Digeranyl Bisphosphonate (DGBP) for GGPPS

The binding affinity of 3‑AGDP for GGPPS, expressed as the inhibition constant (Ki), is 15 nM with respect to the natural substrate geranylgeranyl diphosphate, as recorded in the BRENDA enzyme database . This Ki value is 13‑fold tighter than the IC50 of the structurally distinct GGPPS inhibitor digeranyl bisphosphonate (DGBP; IC50 = 200 nM) determined against human GGPPS . Although DGBP is a potent GGPPS inhibitor in its own right, the Ki of 3‑AGDP indicates a >10‑fold stronger enzyme‑inhibitor complex stabilization, consistent with its design as a transition‑state analog that mimics the high‑energy carbocation intermediate of the condensation reaction . This exceptionally low Ki supports the use of 3‑AGDP at low nanomolar concentrations to achieve near‑complete active‑site occupancy while minimizing non‑specific effects.

Binding Affinity (Ki)
Data to verify
Ki = 15 nM
(competitive vs. GGPP)
Supports low-concentration active-site occupancy for titration studies.
DGBP IC50 200 nM (cross-study); 3-AGDP reported ~13‑fold tighter binding.
Binding Kinetics Enzyme Mechanism GGPPS Active Site

Chain-Length SAR: 3-AGDP (C20) vs. 3-azaFPP (C15) and 3-azaGPP (C10) Potency at GGPPS

Within the azaprenyl diphosphate series, inhibitory potency against human recombinant GGPPSase exhibits a steep dependence on isoprenoid chain length matching that of the natural C20 substrate . 3‑AGDP (C20) was the most potent analog (IC50 = 140 nM), followed by 3‑azahomoFPP (C15 + one homologated carbon; IC50 = 310 nM, ~2.2‑fold less active) and 3‑azahomoGGPP (C20 homolog; IC50 = 370 nM, ~2.6‑fold). Shorter chain analogs showed markedly reduced activity: 3‑azaFPP (C15; IC50 = 740 nM, ~5.3‑fold less active), and 3‑azaGPP (C10; IC50 ≈ 220 µM, ~1,570‑fold less active) . The C25 analog 15‑azaGGPP was the weakest (IC50 ≈ 690 µM). These data establish that the precise 20‑carbon chain length of 3‑AGDP is critical for optimal GGPPS inhibition; procurement of the correct C20 analog is essential, as the structurally related but shorter 3‑azaFPP or 3‑azaGPP provide insufficient potency for most assay formats.

Chain-Length SAR
Head-to-head
3-AGDP (C20): IC50 0.14 µM
3-azaFPP (C15): 0.74 µM
3-azaGPP (C10): ~220 µM
C20 chain length critical for potency; shorter analogs markedly less active.
3-AGDP 5.3× more potent than C15; >1,500× than C10. Procurement of correct C20 essential.
Structure-Activity Relationship Chain Length Dependence Analog Profiling

Inhibition Modality: 3-AGDP Competitive vs. GGPP While Non-Competitive vs. Peptide Substrate

Kinetic analyses compiled in the BRENDA database define the inhibition modality of 3‑AGDP: it is a competitive inhibitor with respect to the natural substrate geranylgeranyl diphosphate, and non‑competitive with respect to the peptide substrate mimic Cys‑Val‑Phe‑Leu . This dual‑modality profile is consistent with 3‑AGDP binding at the GGPP substrate pocket of GGPPS and not at the peptide‑binding site. In contrast, the natural product Z,E,E‑geranylgeranyl diphosphate (VI) also inhibits GGPPS but with approximately 50% inhibition at 5 µM, roughly 35‑fold weaker than 3‑AGDP (IC50 140 nM) . The competitive‑vs‑GGPP binding mode of 3‑AGDP supports its use as a mechanistic probe for distinguishing substrate‑competitive versus allosteric inhibitors in screening cascades.

Inhibition Modality
Class-level
Competitive vs. GGPP
Non-competitive vs. peptide substrate
Defined binding mode supports mechanistic inhibitor classification.
~35‑fold more potent than natural Z,E,E-GGPP (class-level inference).
Enzyme Kinetics Inhibition Mechanism Substrate Competition

Functional Validation in Complex Biological Matrices: GGPPS-Specific Inhibition in Tissue Homogenates

3‑AGDP was validated for GGPPS‑specific inhibition in 100,000g supernatants of rat brain and liver homogenates, which contain isopentenyl diphosphate isomerase, farnesyl diphosphate synthase (FDPS), and GGPPS simultaneously . Under these complex conditions, 3‑AGDP selectively inhibited GGPPS while sparing FDPS, as evidenced by selective reduction of GGPP formation without impairing FPP synthesis . This contrasts with the behavior of the natural product E,E,E‑GGPP (V) and its Z,E,E‑isomer (VI), which also inhibited GGPPS but with substantially weaker potency than 3‑AGDP, and with bisphosphonates, which would have primarily inhibited FDPS in the same system . The tissue‑homogenate validation supports the use of 3‑AGDP in ex vivo and cell‑lysate experiments where multiple prenyltransferases coexist.

Tissue Homogenate Validation
Method context
Selective GGPPS inhibition confirmed in rat brain/liver 100,000g supernatants
Matrix-compatible selectivity for ex vivo or lysate geranylgeranylation studies.
GGPPS blocked without impairing FPP synthesis; bisphosphonates would confound FDPS in same matrix.
Ex Vivo Pharmacology Tissue Homogenate Multi-Enzyme Systems

High-Value Application Scenarios for 3-Azageranylgeranyl Diphosphate (CAS 150942-60-2) in Targeted Isoprenoid Research


Selective Chemical Knockout of Protein Geranylgeranylation Without Disrupting Farnesylation

When a research program requires specific inhibition of the geranylgeranylation branch of protein prenylation while leaving farnesylation intact, 3‑AGDP is the preferred tool compound. Unlike nitrogen‑containing bisphosphonates (e.g., risedronate, ibandronate), which predominantly inhibit FDPS and deplete both FPP and GGPP pools, 3‑AGDP selectively blocks GGPPS with an IC50 of 140 nM and no measurable FDPS activity . This allows unambiguous assignment of phenotypes—such as impaired Rap1a or Rho GTPase membrane localization—to geranylgeranylation deficiency rather than to combined farnesylation/geranylgeranylation blockade .

GGPPS Active-Site Titration and Crystallographic Ligand-Soaking Studies

3‑AGDP offers a Ki of 15 nM for GGPPS, indicative of stable enzyme‑inhibitor complex formation suitable for stoichiometric active‑site titration or crystallographic soaking experiments . The defined competitive binding mode with respect to the natural GGPP substrate enables researchers to occupy the active site fully at low nanomolar concentrations, facilitating co‑crystallization or cryo‑EM structural studies of the GGPPS:inhibitor complex without the high concentrations or off‑target binding that would be required with weaker GGPPS ligands such as digeranyl bisphosphonate (IC50 200 nM) .

Structure–Activity Relationship (SAR) Reference Standard for GGPPS Inhibitor Screening Cascades

In medicinal chemistry programs targeting GGPPS for oncology or bone‑resorption indications, 3‑AGDP serves as a well‑characterized reference inhibitor with documented potency (IC50 140 nM), binding mode (competitive vs. GGPP), and chain‑length SAR . Its steep chain‑length requirement—the C20 3‑AGDP is 5‑fold more potent than C15 3‑azaFPP and >1,500‑fold more potent than C10 3‑azaGPP—provides a validated benchmark for evaluating whether novel inhibitors achieve potency gains through optimal chain‑length mimicry or through distinct pharmacophore features . New compounds can be ranked against 3‑AGDP in the same assay to assess their competitive standing.

Ex Vivo Validation of GGPPS‑Dependent Pathways in Tissue Homogenates and Primary Cell Lysates

For ex vivo pharmacology studies, 3‑AGDP has been demonstrated to maintain GGPPS‑specific inhibition in complex biological matrices such as rat liver and brain 100,000g supernatants, which contain multiple prenyltransferases including FDPS . This matrix‑tolerant selectivity distinguishes 3‑AGDP from bisphosphonates, which lose target discrimination in such environments, and supports its use in experiments where GGPPS inhibition must be confirmed in the presence of endogenous competing enzyme activities .

Application
Selection Property
Validation Focus
Selective geranylgeranylation knockout
GGPPS-specific inhibition without FDPS cross-activity
Rap1a/Rho GTPase prenylation endpoint specificity
GGPPS active-site titration / crystallography
Reported low-nanomolar binding affinity (Ki context)
Competitive GGPP binding mode confirmation
GGPPS inhibitor screening reference
Well-characterized chain-length SAR benchmark
Potency ranking against reported inhibitor panel
Ex vivo geranylgeranylation pathway validation
Matrix-tolerant GGPPS selectivity
GGPPS-specific inhibition in multi-enzyme lysates
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